molecular formula C7H6BrFO2S B1445280 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene CAS No. 1207970-78-2

1-Bromo-3-fluoro-5-(methylsulfonyl)benzene

Cat. No.: B1445280
CAS No.: 1207970-78-2
M. Wt: 253.09 g/mol
InChI Key: MUZWOUMGPHLUOY-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6BrFO2S It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-amino-3-fluorobenzene with bromo-methanesulfonamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 1-fluoro-3-(methylsulfonyl)benzene derivatives.

    Coupling Reactions: Products include biaryl compounds with various functional groups.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine, fluorine, and methylsulfonyl groups. These substituents influence the reactivity of the compound, making it more susceptible to nucleophilic attack and facilitating various substitution and coupling reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene is unique due to the presence of both fluorine and methylsulfonyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical transformations.

Properties

IUPAC Name

1-bromo-3-fluoro-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZWOUMGPHLUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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